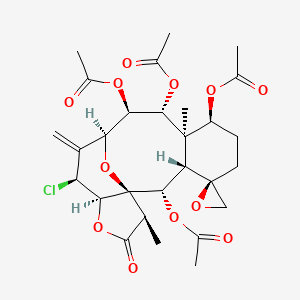
Deethylterbutryne
説明
Synthesis Analysis
The synthesis of compounds related to Deethylterbutryne involves complex chemical reactions. For instance, the total synthesis of related compounds such as deethylibophyllidine showcases the intricacies of chemical synthesis, involving multiple steps from simple precursors to achieve the final compound (Bonjoch, Catena, & Valls, 1996). Similarly, the synthesis of vinca alkaloids and related compounds, like deethylcatharanthine, demonstrates the varied synthetic routes and chemical rearrangements involved in the production of these complex molecules (Szántay, Bölcskei, Eszter, & Keve Tibor, 1990).
Molecular Structure Analysis
The molecular structure of compounds akin to Deethylterbutryne has been extensively studied, revealing insights into their complex architecture. Research on molecular structures, based on ab initio electronic structure analyses, provides essential information on the conformation and spatial arrangement of atoms within these molecules, influencing their chemical behavior and properties (Smith, Yoon, & Jaffe, 1993).
Chemical Reactions and Properties
The chemical reactivity and properties of Deethylterbutryne-related compounds are subjects of significant interest. Studies on the electrosynthetic deethylation of tertiary amides highlight the potential for innovative synthetic methodologies, mimicking metabolic processes in pharmaceuticals and agrochemicals (Bal, Banks, & Jones, 2019).
Physical Properties Analysis
Investigating the physical properties of Deethylterbutryne and similar substances, such as their solubility, melting point, and stability, is crucial for understanding their application potential and behavior in different environments. For example, the synthesis and analysis of block copolymers in the presence of diethylether provide insights into the influence of structural modifiers on the physical characteristics of polymers (Huang, Lin, & Tsiang, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, degradation pathways, and potential for catalytic activities, form an essential part of the analysis. Research into the oxidative decomposition of dyes in the presence of various catalysts under light irradiation showcases the chemical properties and potential environmental applications of these compounds (Hu, Mohamood, Ma, Chen, & Zhao, 2006).
科学的研究の応用
Environmental Monitoring
Concentration Changes in Water Bodies : A study by Quednow and Püttmann (2009) focused on the temporal concentration changes of terbutryn (related to Deethylterbutryne) in freshwater streams. The study highlighted the importance of regulation and environmental agreements in controlling pollutant concentrations. Terbutryn showed seasonal trends with varying concentrations throughout the year.
Microcosm Experiment for Herbicide Monitoring : In research by Mazzella, Debenest, and Delmas (2008), Polar Organic Chemical Integrative Samplers were used to monitor herbicides, including deethylterbuthylazine, in river waters. This study provided insights into the use of different methodologies for estimating herbicide concentrations in environmental samples.
Analytical Method Development
Microextraction and Gas Chromatography : A study by Beltrán et al. (1997) developed liquid-liquid microextraction and solid-phase extraction procedures combined with gas chromatography for determining pesticide residues, including deethylterbutryne, in water samples.
Enzyme Immunoassay Development : Winklmair et al. (1997) developed a highly sensitive enzyme-immunoassay for the determination of triazine herbicides, including deethylterbuthylazine. This advancement allowed for more sensitive detection of these compounds in environmental samples, as described in their study Development of a highly sensitive enzyme-immunoassay.
Herbicide Degradation and Environmental Impact
Degradation Pathways of Herbicides : Lutze et al. (2015) investigated the degradation of chlorotriazine pesticides and the influence of organic matter. They found that herbicides like terbuthylazine are highly reactive with sulfate radicals, indicating potential pathways for environmental degradation. The study, Degradation of chlorotriazine pesticides by sulfate radicals, adds valuable information about how such compounds break down in natural settings.
Persistence in Soil and Water : Research by Stipičević et al. (2015) on the distribution and persistence of terbuthylazine and its degradation products in soil revealed that these substances can remain in the environment for extended periods, impacting soil and water quality.
特性
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWBDLRPMWTLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891446 | |
| Record name | Deethylterbutryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30125-65-6 | |
| Record name | Deethylterbutryne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deethylterbutryne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deethylterbutryne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GS-26575 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NP55C94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)




![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)
